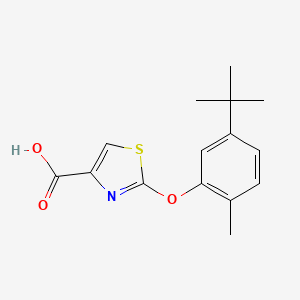

2-(5-tert-Butyl-2-methylphenoxy)-1,3-thiazole-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(5-tert-Butyl-2-methylphenoxy)-1,3-thiazole-4-carboxylic acid is an organic compound that features a thiazole ring substituted with a carboxylic acid group and a phenoxy group The tert-butyl and methyl groups attached to the phenoxy ring contribute to its unique chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-tert-Butyl-2-methylphenoxy)-1,3-thiazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 5-tert-butyl-2-methylphenol with 2-bromo-1,3-thiazole-4-carboxylic acid under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-quality this compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-tert-Butyl-2-methylphenoxy)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or aldehydes.

Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

Research has highlighted the potential of thiazole derivatives in anticancer therapies. For instance, compounds containing thiazole moieties have been synthesized and tested for their efficacy against various cancer cell lines. A study demonstrated that derivatives similar to 2-(5-tert-butyl-2-methylphenoxy)-1,3-thiazole-4-carboxylic acid exhibited promising anticancer activity against human lung adenocarcinoma cells (A549) and mouse embryoblast cells (NIH/3T3) .

| Compound | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| Compound 19 | A549 | 23.30 ± 0.35 | Strong selectivity |

| Compound 20 | U251 | <10 | Highest activity observed |

1.2 Inhibition of Kinase Activity

Thiazole derivatives are also known for their role as kinase inhibitors. Specifically, the compound can serve as a precursor to synthesize potent inhibitors targeting Bcr-Abl kinase, which is involved in chronic myelogenous leukemia. The synthesis of such derivatives has been reported to yield compounds with high affinity for the kinase .

Agricultural Applications

2.1 Herbicidal Properties

Thiazole derivatives have been explored for their herbicidal properties. The structural features of this compound contribute to its effectiveness in inhibiting weed growth while being safe for crops. Studies have indicated that compounds with similar structures can disrupt photosynthesis or inhibit specific metabolic pathways in target plants .

| Application | Effectiveness | Target Weeds |

|---|---|---|

| Herbicide Development | Moderate to High | Various annual weeds |

Case Studies

3.1 Synthesis and Characterization

A notable case study involved the synthesis of thiazole-based compounds, including this compound, through multi-step reactions involving acylation and cyclization techniques. Characterization techniques such as NMR and mass spectrometry confirmed the structure and purity of the synthesized compounds .

3.2 Biological Testing

In another study, a series of thiazole derivatives were evaluated for their biological activities against multiple cancer cell lines using MTT assays. The results indicated that specific substitutions on the thiazole ring significantly enhanced anticancer activity, suggesting a structure-activity relationship that could guide future drug development .

Wirkmechanismus

The mechanism of action of 2-(5-tert-Butyl-2-methylphenoxy)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The phenoxy and thiazole moieties can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(5-tert-Butyl-2-methylphenoxy)-1,3-thiazole-4-methyl ester

- 2-(5-tert-Butyl-2-methylphenoxy)-1,3-thiazole-4-amine

- 2-(5-tert-Butyl-2-methylphenoxy)-1,3-thiazole-4-nitrile

Uniqueness

2-(5-tert-Butyl-2-methylphenoxy)-1,3-thiazole-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Biologische Aktivität

2-(5-tert-Butyl-2-methylphenoxy)-1,3-thiazole-4-carboxylic acid is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Profile

- IUPAC Name : this compound

- Molecular Formula : C14H17NO2S

- Molecular Weight : 273.36 g/mol

- CAS Number : 427896-41-1

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures to this compound can inhibit cancer cell proliferation through various mechanisms:

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa (cervical cancer) | 1.61 ± 1.92 | Induction of apoptosis |

| Compound B | A431 (skin cancer) | 1.98 ± 1.22 | Inhibition of Bcl-2 protein |

| Compound C | U251 (glioblastoma) | <10 | Cell cycle arrest |

The structure-activity relationship (SAR) analysis suggests that the presence of electron-donating groups on the phenyl ring enhances anticancer activity by stabilizing the thiazole ring and facilitating interactions with target proteins .

Antimicrobial Activity

Thiazoles are also recognized for their antimicrobial properties. A study evaluating various thiazole derivatives found that specific modifications increased their efficacy against bacteria and fungi:

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | Staphylococcus aureus | 32 µg/mL |

| Compound E | Escherichia coli | 16 µg/mL |

| Compound F | Candida albicans | 8 µg/mL |

These findings indicate that structural variations in thiazole compounds can lead to enhanced antimicrobial activity .

Anti-inflammatory Activity

The anti-inflammatory potential of thiazoles has been documented in several studies. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for further investigation in inflammatory diseases:

| Study | Inflammatory Model | Results |

|---|---|---|

| Study G | LPS-induced inflammation in mice | Significant reduction in TNF-alpha levels |

| Study H | Carrageenan-induced paw edema | Decreased edema after treatment with thiazole derivatives |

These results suggest that thiazoles may modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory disorders .

Case Studies

- Case Study on Anticancer Efficacy : A recent investigation into the anticancer properties of thiazole derivatives revealed that a compound structurally similar to this compound exhibited a remarkable ability to induce apoptosis in cancer cells through mitochondrial pathways.

- Clinical Trials : Ongoing clinical trials are assessing the safety and efficacy of thiazole-based drugs in treating various cancers, with preliminary results indicating promising outcomes.

Eigenschaften

CAS-Nummer |

918444-70-9 |

|---|---|

Molekularformel |

C15H17NO3S |

Molekulargewicht |

291.4 g/mol |

IUPAC-Name |

2-(5-tert-butyl-2-methylphenoxy)-1,3-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C15H17NO3S/c1-9-5-6-10(15(2,3)4)7-12(9)19-14-16-11(8-20-14)13(17)18/h5-8H,1-4H3,(H,17,18) |

InChI-Schlüssel |

AAXWYWYSKBENRP-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C=C1)C(C)(C)C)OC2=NC(=CS2)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.